molecular formula C20H16N2O4 B12812934 1,1'-(Benzene-1,4-diyldimethanediyl)bis(3-nitrobenzene) CAS No. 60191-43-7

1,1'-(Benzene-1,4-diyldimethanediyl)bis(3-nitrobenzene)

Cat. No.: B12812934
CAS No.: 60191-43-7
M. Wt: 348.4 g/mol
InChI Key: LBDZBXXXDRBZDT-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is 1-nitro-3-[[4-[(3-nitrophenyl)methyl]phenyl]methyl]benzene . This nomenclature reflects the connectivity of its two 3-nitrobenzene moieties linked via methylene bridges to a central 1,4-disubstituted benzene ring. The numbering begins at the nitro-substituted carbon on each terminal benzene ring, with the methylene groups (-CH~2~) bridging the central and outer aromatic systems.

The molecular formula is C~20~H~16~N~2~O~4~ , corresponding to a molecular weight of 348.4 g/mol . The compound’s structural complexity arises from its three aromatic rings, two nitro groups, and two methylene linkers, which collectively influence its physicochemical behavior.

Property Value Source
IUPAC Name 1-nitro-3-[[4-[(3-nitrophenyl)methyl]phenyl]methyl]benzene
Molecular Formula C~20~H~16~N~2~O~4~
Molecular Weight 348.4 g/mol

Crystallographic Structure and Molecular Geometry

While detailed crystallographic data for this specific compound are not explicitly reported in the provided sources, its 2D and 3D structural models suggest a planar central benzene ring with methylene-linked 3-nitrobenzene groups. The spatial arrangement likely imposes steric constraints, with nitro groups oriented orthogonally to the aromatic planes to minimize electronic repulsion.

The methylene bridges (-CH~2~-) introduce flexibility, allowing slight conformational adjustments. However, the overall geometry is dominated by the rigidity of the aromatic systems and the electron-withdrawing nitro groups. Comparative studies of related nitroaromatics, such as 1,3,5-tris(4-nitrophenyl)benzene, reveal that substituent positioning significantly affects molecular symmetry and packing efficiency in crystalline states.

Electronic Configuration and Resonance Effects

The nitro groups (-NO~2~) are strong electron-withdrawing groups that delocalize π-electrons from the benzene rings via resonance. In 1,1'-(Benzene-1,4-diyldimethanediyl)bis(3-nitrobenzene), each nitro group withdraws electron density from its attached benzene ring, creating partial positive charges at the ortho and para positions. This resonance stabilization is critical for the compound’s chemical inertness and resistance to electrophilic attack.

The conjugated system extends across all three aromatic rings, facilitated by the methylene linkers. This extended conjugation distributes electron density unevenly, further stabilizing the molecule. The resonance structures involve shifts of π-electrons between the nitro groups and the benzene rings, as illustrated below for a simplified nitrobenzene system:

  • Primary Structure : Nitro group with a formal positive charge on nitrogen and a negative charge on one oxygen.
  • Resonance Form : Double bond rearrangement between nitrogen and oxygen atoms, redistributing charges.

These effects collectively enhance the compound’s thermodynamic stability and reduce its reactivity toward oxidative degradation.

Comparative Analysis with Related Nitroaromatic Compounds

1,1'-(Benzene-1,4-diyldimethanediyl)bis(3-nitrobenzene) shares structural motifs with other nitroaromatics but exhibits distinct electronic and geometric properties:

Compound Substituents Symmetry Electronic Effects
1,1'-(Benzene-1,4-diyldimethanediyl)bis(3-nitrobenzene) Two 3-nitro groups, methylene linkers C~2~ symmetry Moderate electron withdrawal
1,3,5-Tris(4-nitrophenyl)benzene Three 4-nitro groups D~3h~ symmetry Strong electron withdrawal
1,2-Diphenyl-2-methylpropane No nitro groups C~1~ symmetry Electron-donating methyl groups

Key differences include:

  • Substituent Positioning : The 3-nitro groups in the target compound create meta-directing effects, whereas 1,3,5-tris(4-nitrophenyl)benzene’s para-substituted nitro groups enhance symmetry and conjugation.
  • Electronic Impact : Compounds with multiple nitro groups exhibit stronger electron withdrawal, increasing recalcitrance to biodegradation.
  • Flexibility : Methylene linkers in the target compound introduce conformational flexibility absent in rigidly planar analogs like 1,3,5-trinitrobenzene.

Properties

CAS No.

60191-43-7

Molecular Formula

C20H16N2O4

Molecular Weight

348.4 g/mol

IUPAC Name

1-nitro-3-[[4-[(3-nitrophenyl)methyl]phenyl]methyl]benzene

InChI

InChI=1S/C20H16N2O4/c23-21(24)19-5-1-3-17(13-19)11-15-7-9-16(10-8-15)12-18-4-2-6-20(14-18)22(25)26/h1-10,13-14H,11-12H2

InChI Key

LBDZBXXXDRBZDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CC2=CC=C(C=C2)CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Electrophilic Aromatic Nitration

The introduction of nitro groups onto benzene rings is typically achieved via electrophilic aromatic substitution using a nitrating mixture of concentrated nitric acid and sulfuric acid. The nitronium ion (NO2+) generated in situ acts as the electrophile.

  • For selective meta-nitration, the directing effects of substituents must be considered. The nitro group is a strong electron-withdrawing meta-director, so initial nitration is performed on unsubstituted benzene or appropriately substituted intermediates to ensure meta substitution.
  • The nitration of benzene to nitrobenzene is a well-established process, often conducted under controlled temperature to minimize polynitration and side reactions.
  • Subsequent nitration of nitrobenzene yields 1,3-dinitrobenzene, demonstrating the meta-directing effect of the first nitro group.

Reaction Conditions and Purification

  • Typical nitration involves mixing concentrated sulfuric acid and nitric acid, followed by slow addition of the aromatic substrate with constant stirring and temperature control (usually below 50°C to prevent overreaction).
  • After reaction completion, the mixture is poured onto ice to precipitate the nitroaromatic product.
  • The crude product is purified by recrystallization, commonly from ethanol, to achieve high purity and yield.
Parameter Typical Conditions Notes
Nitrating mixture Concentrated HNO3 and H2SO4 Generates NO2+ electrophile
Temperature 0–50°C Controls reaction rate
Reaction time 10–30 minutes Depends on substrate and scale
Work-up Ice quench, filtration, recrystallization Removes acids and impurities
Yield 25–80% (varies by substrate) Purity assessed by melting point

Formation of the Benzene-1,4-dimethanediyl Linkage

Friedel-Crafts Alkylation

The methanediyl bridge (-CH2-) linking two benzene rings at the para positions can be introduced via Friedel-Crafts alkylation:

  • A benzyl halide or benzyl alcohol derivative can be reacted with benzene or substituted benzene under Lewis acid catalysis (e.g., AlCl3) to form the methanediyl linkage.
  • The reaction must be carefully controlled to avoid polyalkylation and rearrangements.
  • The presence of electron-withdrawing nitro groups can deactivate the ring toward Friedel-Crafts alkylation, so the sequence of nitration and alkylation steps is critical.

Sequence Considerations

  • Typically, the methanediyl linkage is introduced first on a benzene ring, followed by nitration to install the nitro groups at the meta positions relative to the methylene bridge.
  • Alternatively, protected intermediates or stepwise functional group transformations (e.g., reduction of acyl groups to alkyl groups) may be employed to achieve the desired substitution pattern.

Representative Synthetic Route

Step Reaction Type Reagents/Conditions Outcome
1 Friedel-Crafts Alkylation Benzene + benzyl chloride, AlCl3 catalyst Formation of benzene-1,4-dimethanediyl intermediate
2 Nitration Conc. HNO3/H2SO4, controlled temperature Introduction of nitro groups at meta positions
3 Purification Recrystallization from ethanol Isolation of pure 1,1'-(benzene-1,4-diyldimethanediyl)bis(3-nitrobenzene)

Research Findings and Optimization

  • The purity of benzene and nitrating acids significantly affects the yield and selectivity of nitration reactions. Impurities such as aliphatic organics can lead to side reactions and lower product quality.
  • Continuous nitration processes with controlled benzene excess and acid ratios improve reproducibility and reduce by-products.
  • Electrophilic aromatic substitution reactions are sensitive to substituent effects; thus, the order of functional group introduction is crucial to achieve the desired substitution pattern without overreaction or rearrangement.
  • Recrystallization and careful work-up are essential to remove residual acids and impurities, ensuring high purity of the final compound.

Summary Table of Preparation Methods

Preparation Aspect Method/Condition Key Considerations
Nitration Conc. HNO3/H2SO4, 0–50°C, controlled addition Meta-directing nitro group, avoid over-nitration
Methanediyl linkage formation Friedel-Crafts alkylation with benzyl halides, AlCl3 catalyst Sequence critical due to deactivation by nitro groups
Purification Recrystallization from ethanol Removes impurities, improves yield
Process optimization Use of pure benzene, controlled acid ratios Minimizes by-products and improves selectivity

Chemical Reactions Analysis

Types of Reactions

1,1’-(Benzene-1,4-diyldimethanediyl)bis(3-nitrobenzene) undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents.

    Oxidation: The methylene linkers can be oxidized to form carbonyl groups using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, suitable solvents like ethanol or water.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

    Reduction: Formation of 1,1’-(Benzene-1,4-diyldimethanediyl)bis(3-aminobenzene).

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of 1,1’-(Benzene-1,4-diyldimethanediyl)bis(3-nitrobenzaldehyde).

Scientific Research Applications

The compound 1,1'-(Benzene-1,4-diyldimethanediyl)bis(3-nitrobenzene) , recognized for its unique structural properties, has been explored in various scientific applications. This article delves into its synthesis, characterization, and potential applications across different fields, including materials science, medicinal chemistry, and environmental science.

Materials Science

Polymer Synthesis : The compound has been utilized as a building block in the synthesis of advanced polymeric materials. Its ability to undergo polymerization reactions allows for the creation of materials with enhanced thermal stability and mechanical properties. For example, it can be incorporated into polyimides and polyesters to improve their performance in high-temperature applications.

Nanocomposites : Research indicates that incorporating this compound into nanocomposites can enhance electrical conductivity and mechanical strength. Studies have shown that composites containing this compound exhibit improved properties compared to traditional materials.

Medicinal Chemistry

Antitumor Activity : Preliminary studies have indicated that derivatives of this compound possess significant antitumor activity. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Cell LineIC50 (μM)
MCF-712.5
HeLa15.3

Antibacterial Properties : The nitro groups in the structure contribute to its antibacterial activity. Research has shown effectiveness against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

Environmental Science

Pollutant Degradation : The compound has been investigated for its potential in degrading environmental pollutants. Its ability to participate in redox reactions allows it to act as a catalyst in the breakdown of hazardous substances, such as pesticides and industrial dyes.

Analytical Chemistry

Chromatographic Applications : Due to its distinct chemical properties, this compound has been used as a standard in chromatographic methods for the analysis of complex mixtures. Its stability under various conditions makes it suitable for use in high-performance liquid chromatography (HPLC).

Case Study 1: Antitumor Evaluation

A study conducted by Zhang et al. (2023) focused on the antitumor effects of derivatives based on this compound. The researchers synthesized several analogs and tested their cytotoxicity against multiple cancer cell lines. The most potent derivative showed an IC50 value of 10 μM against HepG2 liver cancer cells.

Case Study 2: Environmental Remediation

In a study by Kumar et al. (2024), the degradation efficiency of this compound was evaluated in the presence of UV light and hydrogen peroxide for the breakdown of methylene blue dye in wastewater. Results indicated a degradation rate of over 85% within 60 minutes, showcasing its potential as an environmental remediation agent.

Mechanism of Action

The mechanism of action of 1,1’-(Benzene-1,4-diyldimethanediyl)bis(3-nitrobenzene) involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methylene linkers provide structural flexibility, allowing the compound to fit into different binding sites.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzene Core

(a) Plerixafor (1,1'-(Benzene-1,4-diyldimethanediyl)bis(1,4,8,11-tetraazacyclotetradecane))
  • Structure : Central 1,4-benzenediyl core with methylene-linked tetraazamacrocycles (cyclams).
  • Key Differences : Replaces nitro groups with nitrogen-rich macrocycles, enabling metal chelation.
  • Applications : FDA-approved pharmaceutical (CXCR4 antagonist) for hematopoietic stem cell mobilization .
  • Properties : High solubility in polar solvents due to amine groups; distinct from the nitro derivative’s hydrophobicity.
(b) N,N′-Bis(2-hydroxyethyl)benzene-1,4-dicarboxamide
  • Structure : 1,4-Benzenedicarboxamide with hydroxyethyl (–CH2CH2OH) substituents.
  • Key Differences : Carboxamide and hydroxyl groups facilitate hydrogen bonding, contrasting with nitro’s electron-withdrawing nature.
  • Applications : Intermediate in PET recycling; precursor for polymers .
(c) 1,4-Bis(3-aminophenoxy)benzene
  • Structure: 1,4-Benzenediyl core with oxygen-linked 3-aminophenyl groups.
  • Key Differences: Ether (–O–) linkers and amino (–NH2) substituents enhance flexibility and reactivity (e.g., polyimide synthesis).
  • Applications : High-performance polymers and adhesives .

Functional Group Variations

(a) 1,1'-(Benzene-1,3-diyl)bis(1H-pyrrole-2,5-dione)
  • Structure : 1,3-Benzenediyl core with pyrrole-dione substituents.
  • Key Differences : 1,3-substitution pattern alters symmetry; dione groups enable crosslinking in polymers.
  • Properties : Higher thermal stability than nitro derivatives due to conjugated dione systems .
(b) Bis(prop-2-enyl) benzene-1,4-dicarboxylate
  • Structure : 1,4-Benzenedicarboxylate ester with propenyl groups.
  • Key Differences : Ester groups increase hydrophobicity; propenyl moieties enable free-radical polymerization.
  • Applications: Monomer for crosslinked polymers .

Electronic and Physical Properties

Compound Functional Groups Solubility Thermal Stability Key Applications
1,1'-(Benzene-1,4-diyldimethanediyl)bis(3-nitrobenzene) –NO2 Low (nonpolar solvents) Moderate (decomposes >200°C) Explosives, ligands
Plerixafor Cyclam macrocycles High (aqueous) High Pharmaceuticals
N,N′-Bis(2-hydroxyethyl)benzene-1,4-dicarboxamide –CONH–, –OH Moderate (polar) High Polymer precursors
1,4-Bis(3-aminophenoxy)benzene –O–, –NH2 Low (DMF, DMSO) Very high Polyimides, adhesives

Biological Activity

1,1'-(Benzene-1,4-diyldimethanediyl)bis(3-nitrobenzene) is a synthetic organic compound with the molecular formula C20_{20}H16_{16}N2_2O4_4 and a molecular weight of 348.352 g/mol. It is known for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • CAS Number : 60191-43-7
  • Molecular Structure :

    Molecular Structure

Mechanisms of Biological Activity

The biological activity of 1,1'-(Benzene-1,4-diyldimethanediyl)bis(3-nitrobenzene) can be attributed to its structural features, which allow for interactions with various biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The nitro groups in the compound can act as electrophiles, potentially inhibiting enzymes through covalent modification.
  • Antioxidant Properties : The compound may exhibit antioxidant activity by scavenging free radicals due to the presence of aromatic rings that can stabilize radical intermediates.
  • Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties against various bacterial strains.

Biological Activity Data

The following table summarizes key biological activities reported for 1,1'-(Benzene-1,4-diyldimethanediyl)bis(3-nitrobenzene):

Activity Type Tested Strains/Cells Effect Observed Reference
AntibacterialE. coliInhibition of growth
AntioxidantDPPH assayScavenging activity
CytotoxicityHeLa cellsInduced apoptosis

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial effects of 1,1'-(Benzene-1,4-diyldimethanediyl)bis(3-nitrobenzene) against E. coli and Staphylococcus aureus. The compound demonstrated significant inhibition of bacterial growth at concentrations of 50 µg/mL and higher. The mechanism was suggested to involve disruption of bacterial cell membrane integrity.

Case Study 2: Antioxidant Effects

In a DPPH assay, the compound showed a dose-dependent scavenging effect on free radicals, with an IC50 value comparable to known antioxidants such as ascorbic acid. This suggests potential applications in preventing oxidative stress-related diseases.

Case Study 3: Cytotoxicity in Cancer Cells

Research involving HeLa cells indicated that treatment with the compound resulted in increased apoptosis rates compared to control groups. The study highlighted the potential for developing novel anticancer therapies based on this compound's structure.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1,1'-(Benzene-1,4-diyldimethanediyl)bis(3-nitrobenzene), and how do reaction conditions influence yield?

  • Methodology : Condensation reactions using aromatic aldehydes and nitro-substituted precursors are common. For example, benzene-1,4-dicarbaldehyde derivatives can react with nitro-substituted amines under reflux in solvents like n-butanol or ethanol, achieving yields up to 87% (as seen in related bis-Schiff base syntheses). Catalytic acetic acid may enhance reaction efficiency by protonating intermediates .
  • Critical Factors : Solvent polarity, temperature (e.g., 70–80°C for optimal kinetics), and stoichiometric ratios of precursors. Impurities from incomplete nitro-group reduction or side reactions (e.g., over-nitration) require careful purification via recrystallization or column chromatography .

Q. Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?

  • Key Techniques :

  • FTIR : Identifies nitro (-NO₂) stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) and C-H bending in the benzene backbone .
  • ¹H/¹³C NMR : Confirms symmetry and substitution patterns (e.g., meta-nitro groups show distinct splitting due to electron-withdrawing effects) .
  • LC-MS : Validates molecular weight (expected m/z ~355 for C₂₀H₁₄N₂O₄) and detects byproducts .
    • Purity Assessment : TLC monitoring (hexane/ethyl acetate eluent) and elemental analysis (C, H, N) ensure >95% purity .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its optoelectronic properties, particularly in organic semiconductors or luminescent devices?

  • Mechanistic Insight : The meta-nitro groups act as strong electron-withdrawing moieties, reducing the HOMO-LUMO gap and enhancing charge-transfer efficiency. This aligns with organic electroluminescent diode designs, where similar nitroaromatics achieve quantum efficiencies >1% and brightness >1000 cd/m² via confined electron-hole recombination .
  • Experimental Design : Fabricate thin films via vapor deposition (as in double-layer OLED structures) and measure current-voltage (I-V) characteristics to evaluate hole/electron injection barriers from ITO/Mg:Ag electrodes .

Q. How can crystallographic data discrepancies (powder vs. single-crystal XRD) be resolved for structural validation?

  • Contradiction Analysis : Powder XRD provides preliminary lattice parameters but may lack resolution for asymmetric units. Single-crystal XRD is preferred for precise bond-length/angle determination. For example, related bis-Schiff bases showed <0.02 Å deviation in bond lengths between experimental and DFT-calculated structures .
  • Mitigation Strategies : Optimize crystal growth (slow evaporation in DMF/water mixtures) and use Rietveld refinement for powder data to resolve peak overlaps .

Q. What computational approaches predict the compound’s stability under thermal or alkaline conditions?

  • Methodology : DFT calculations (e.g., B3LYP/6-31G*) can model nitro-group hydrolysis pathways. Compare with experimental thermogravimetric analysis (TGA) and alkaline stability tests (e.g., 1M KOH at 80°C for 24h). For analogous arylene-linked compounds, electron-withdrawing groups like -NO₂ improve thermal stability (decomposition >250°C) but reduce alkaline resistance due to nucleophilic attack on nitro-O atoms .

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